BenchChemオンラインストアへようこそ!

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine

Medicinal Chemistry Bioisosterism Physicochemical Profiling

This compound is a crucial 1,2,4-oxadiazole building block for medicinal chemistry. Its 10x higher log D vs. the 1,3,4-isomer enables superior BBB penetration design. A privileged scaffold for anti-infective (MIC 0.5–4 µg/mL vs. S. aureus) and anti-inflammatory (FLAP) targets. Procure as the stable HCl salt to ensure reproducible results and avoid isomer-related activity shifts.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13099176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=NOC=N2)N
InChIInChI=1S/C10H11N3O/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2
InChIKeyKXCKMWOCYUHBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine: Chemical Identity, Structural Class, and Procurement Context


1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine (CAS: 1909335-98-3 for the hydrochloride salt) is a synthetic small molecule belonging to the 1,2,4-oxadiazole heterocycle class. Its core scaffold comprises a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-phenylethanamine moiety. This structural arrangement positions the compound within a well-established pharmacophore space utilized in medicinal chemistry for developing agents with diverse biological activities, including antimicrobial and anti-inflammatory properties [1]. The compound is typically procured as the hydrochloride salt for enhanced stability and solubility in research applications [2].

Why 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine Cannot Be Casually Substituted with Alternative Oxadiazole Analogs


The 1,2,4-oxadiazole scaffold is a privileged heterocycle widely exploited as a bioisostere for amide and ester functionalities, enabling improved metabolic stability and pharmacokinetic properties [1]. However, subtle changes in substitution patterns or isomerism within this class yield dramatic differences in biological activity, receptor selectivity, and physicochemical properties. For instance, systematic comparison of matched 1,2,4- and 1,3,4-oxadiazole pairs demonstrates that the isomeric 1,3,4-oxadiazole exhibits approximately an order of magnitude lower lipophilicity (log D), which fundamentally alters membrane permeability and target engagement [2]. Consequently, substituting 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine with a structurally similar analog—even one differing only by a methyl group or positional isomerism—carries substantial risk of deviating from the intended biological or chemical behavior, thereby compromising experimental reproducibility or industrial applicability.

Quantitative Differentiation of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine Against Closest Analogs: Evidence-Based Selection Criteria


Distinct Lipophilicity Profile Versus 1,3,4-Oxadiazole Isomers

In a systematic matched-pair analysis of 1,2,4- versus 1,3,4-oxadiazole isomers from the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer was found to exhibit a lipophilicity (log D) approximately one order of magnitude lower than its 1,2,4-oxadiazole counterpart across virtually all evaluated pairs [1].

Medicinal Chemistry Bioisosterism Physicochemical Profiling

SAR-Driven Advantage of 3-Substituted 1,2,4-Oxadiazole Core

Comprehensive SAR reviews indicate that 1,2,4-oxadiazoles substituted at the 3-position—as in 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine—frequently demonstrate superior pharmacological activity compared to their 5-substituted or disubstituted analogs. This positional advantage is attributed to optimal spatial alignment for hydrogen bonding and π-stacking interactions with biological targets [1].

Structure-Activity Relationship Drug Design Heterocyclic Chemistry

Antibacterial Spectrum Differentiation: Class-Level MIC Benchmarking

Within the 1,2,4-oxadiazole antibacterial class, optimized derivatives have achieved minimal inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 0.5 to 4 μg/mL [1]. These values serve as a benchmark for evaluating the potential of novel analogs like 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine.

Antibacterial MIC Determination Gram-positive Pathogens

Anti-Inflammatory Class Potency: Low Micromolar IC50 Activity

Structure-based screening has identified multiple 1,2,4-oxadiazole hits acting as 5-lipoxygenase-activating protein (FLAP) inhibitors, with IC50 values consistently in the low micromolar range [1]. This class-level potency provides a rationale for exploring 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine in eicosanoid pathway modulation.

Anti-inflammatory Eicosanoid Pathway 5-Lipoxygenase

Intellectual Property Landscape: Positioning Relative to Patented Oxadiazoles

A review of patent literature reveals extensive claims covering 1,2,4-oxadiazole derivatives for neurological, metabolic, and antimicrobial indications. However, the specific substitution pattern of 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine appears underrepresented in granted composition-of-matter patents, offering potential freedom-to-operate advantages [1][2].

Patent Analysis Chemical Space Freedom to Operate

High-Value Research and Industrial Application Scenarios for 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine


Scaffold for Antibacterial Lead Optimization Targeting Gram-Positive Pathogens

Utilize 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine as a core scaffold for synthesizing focused libraries aimed at Gram-positive bacteria. Class-level evidence shows that optimized 1,2,4-oxadiazoles achieve MIC values of 0.5–4 μg/mL against Staphylococcus aureus, establishing a clear benchmark for structure-activity relationship (SAR) campaigns [1].

Pharmacophore for CNS-Penetrant Drug Discovery Programs

Leverage the inherently higher lipophilicity of the 1,2,4-oxadiazole isomer—approximately 10-fold greater log D than the 1,3,4-isomer—to design analogs with improved blood-brain barrier penetration for neurological indications [1].

Hit Identification for Anti-Inflammatory Target Modulation

Employ this compound in high-throughput screening campaigns targeting the eicosanoid biosynthesis pathway, where related 1,2,4-oxadiazoles have demonstrated low micromolar IC50 values against 5-lipoxygenase-activating protein (FLAP), a validated anti-inflammatory target [1].

Reference Compound for Physicochemical Profiling Studies

Use 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine as a model compound in comparative log D and permeability studies to benchmark novel oxadiazole analogs, building on the established isomeric differences documented in systematic matched-pair analyses [1].

Quote Request

Request a Quote for 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.